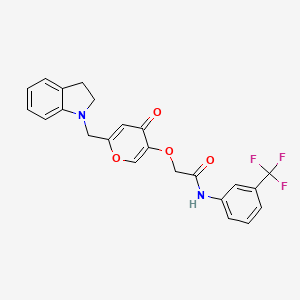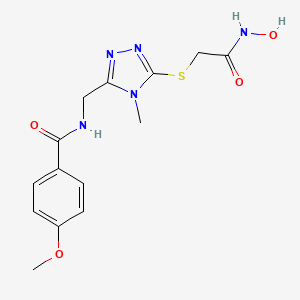![molecular formula C24H28N2O7S B2734698 methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931720-31-9](/img/structure/B2734698.png)
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-3-methoxybenzaldehyde and 4-isobutylbenzenesulfonyl chloride. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrimidine ring through condensation reactions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Esterification: Formation of the ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions related to inflammation and oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Methyl 4-(4-hydroxyphenyl)-6-(((4-isobutylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, which may affect its biological activity.
Methyl 4-(4-methoxyphenyl)-6-(((4-isobutylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Substitution of the isobutyl group with a methyl group, potentially altering its properties.
Eigenschaften
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7S/c1-14(2)11-15-5-8-17(9-6-15)34(30,31)13-18-21(23(28)33-4)22(26-24(29)25-18)16-7-10-19(27)20(12-16)32-3/h5-10,12,14,22,27H,11,13H2,1-4H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRAGSLBNTTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2734623.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734631.png)
![N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide](/img/structure/B2734632.png)
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
![methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2734634.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene](/img/structure/B2734636.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)
![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)
